Clinical trials have shown that Dapagliflozin propanediol is effective in improving glycemic control in patients with type 2 diabetes, either alone or as an adjunct to other medications (). Studies are ongoing to determine the long-term safety and efficacy of Dapagliflozin propanediol in this patient population.
SGLT2 inhibitors like Dapagliflozin have shown promise in reducing cardiovascular risk in patients with type 2 diabetes. Research suggests that Dapagliflozin propanediol may improve cardiovascular outcomes by lowering blood pressure, reducing body weight, and improving blood lipid profiles (). However, more research is needed to confirm these findings.
Diabetic nephropathy is a complication of diabetes that can lead to kidney failure. SGLT2 inhibitors may offer some protection against diabetic nephropathy by reducing intraglomerular pressure and inflammation in the kidneys. Studies are investigating the potential of Dapagliflozin propanediol to slow the progression of diabetic nephropathy in patients with type 2 diabetes ().
Dapagliflozin propanediol hydrate is a compound derived from dapagliflozin, a selective sodium-glucose cotransporter 2 inhibitor. It is primarily used in the management of type 2 diabetes mellitus. This compound functions by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion through urine, thereby lowering blood sugar levels. Dapagliflozin propanediol hydrate is characterized by its unique chemical structure, which includes a propanediol component that enhances its solubility and bioavailability compared to other formulations of dapagliflozin .
In solution, it can also participate in hydration and dehydration reactions, affecting its stability and solubility .
Dapagliflozin propanediol hydrate exhibits significant biological activity as an antihyperglycemic agent. Its mechanism of action primarily involves:
The synthesis of dapagliflozin propanediol hydrate typically involves several steps:
Dapagliflozin propanediol hydrate is primarily used in clinical settings for:
Interaction studies have shown that dapagliflozin propanediol hydrate can interact with various medications:
Monitoring is essential when dapagliflozin is used in conjunction with these medications to mitigate potential adverse effects .
Several compounds share structural or functional similarities with dapagliflozin propanediol hydrate. These include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Empagliflozin | Sodium-glucose cotransporter 2 inhibitor | Proven cardiovascular benefits in trials |
Canagliflozin | Sodium-glucose cotransporter 2 inhibitor | First SGLT2 inhibitor approved; renal protective effects |
Ertugliflozin | Sodium-glucose cotransporter 2 inhibitor | Recently approved; unique dosing options |
Dapagliflozin propanediol hydrate stands out due to its specific formulation that enhances solubility and bioavailability, making it particularly effective for patients who may struggle with other formulations .
Formation of the carbon–carbon glycosidic bond between the aryl nucleophile and the protected gluconolactone controls diastereoselectivity, impurity profile and yield. The most influential parameters are summarised in Table 2.
Parameter | Industry target window | Effect outside window | Supporting data |
---|---|---|---|
Temperature during lithium–halogen exchange | minus thirty to minus twenty degrees Celsius | Above minus ten degrees Celsius: over-lithiation and benzylic homocoupling impurities rise to > 2 area % [4] | Continuous-flow optimisation demonstrated acceptable exchange at minus twenty degrees Celsius with 0.05% homocoupling impurity [4] |
Molar ratio of n-butyllithium to aryl bromide | 1.05 – 1.10 | Ratio < 1.00 leads to incomplete conversion (≤ 85%), ratio > 1.20 increases debrominated by-product [2] | Patent EP 3497090 reports optimum at 1.08 for kilogram batches [2] |
Water content of tetrahydrofuran | ≤ 50 parts per million by Karl Fischer | ≥ 100 ppm triggers 3-chlorophenethyl alcohol impurity > 0.3% [2] | Same patent details in-line drying to 20 ppm [2] |
Choice of Lewis acid for lactol reduction | Boron trifluoride diethyl etherate, 0.2 equivalent | Zinc chloride or aluminium chloride lower β-selectivity (α/β ≥ 1:3) [1] | Comparative study in Pharmacia review [1] shows 93% β-selectivity with boron trifluoride diethyl etherate versus 66% with zinc chloride |
Hydride source in reduction step | Triethylsilane, 1.5 equivalent | Tetramethyldisiloxane slow (16 h) but gives cleaner profile; trialkoxysilanes generate siloxane gel [5] | Silane survey found triethylsilane balances rate and ease of work-up [5] |
Meticulous control of these factors routinely affords β-diastereoselectivity above ninety-five percent and single-impurity levels below the International Council for Harmonisation qualification threshold of 0.15 percent [4] [2].
Dapagliflozin exists commercially as the stoichiometric propanediol monohydrate. Hydrate integrity during crystallisation, drying and storage is maintained by solvent and additive choice. Three empirically validated strategies are compared in Table 3.
Strategy | Crystallisation solvent system | Additives / seeding | Water activity during cooling | Outcome |
---|---|---|---|---|
Aqueous antisolvent crystallisation (European Patent EP 2785702) [6] | Water, then antisolvent ethanol dropwise | D-mannitol 0.15 w/w as channel filler; form A seed 0.2% | 0.97→0.85 | Pure hydrate form A with undetectable ethanol; yield 92% |
Binary low-water system (continuous-flow campaign) [4] | Heptane : ethyl acetate 4 : 1 | No additive; seed 0.1% hydrate | 0.40→0.30 | Hydrate obtained but converts to anhydrate after 14 days at 25% relative humidity |
Cocrystal-templated route (di-L-proline cocrystal study) [7] | Ninety-seven percent ethanol / water | L-proline 2 molar equivalent | 0.60→0.50 | Di-L-proline cocrystal forms first; converts to stable propanediol hydrate during aqueous wash; lower hygroscopicity than direct hydrate |
High water activity combined with polyol additives (strategy A) affords a robust lattice where each dapagliflozin molecule hydrogen-bonds to both propanediol and water, preventing channel collapse even at thirty-five degrees Celsius for six months [6]. Conversely, low-water antisolvent systems risk desolvation on storage unless protective packaging limits ambient humidity [8].
A three-stage solvent switch outlined in Chinese Patent CN109705075B removes colour bodies and trace silicone oil introduced during reduction [9]. Dissolution of crude dapagliflozin in hot ethyl acetate followed by slow addition of purified water precipitates the active substance with residual solvents below International Council for Harmonisation Q3C limits.
Where crude material contains both anhydrate and propanediol hydrate, controlled formation of a dihydroxy-propane cocrystal, filtration and decomposition back to the hydrate achieves rejection of des-ethyl impurity to below ten parts per million [2].
Twelve class-two solvents commonly used across the synthesis are simultaneously quantitated by static head-space gas chromatography on a sixty-metre 624-phase column; limits of quantification are at least five times lower than regulatory thresholds [10].
Implementation of the above measures yields a finished active substance that meets the following lot-release requirements [11]:
Attribute | Specification | Typical commercial batch |
---|---|---|
Assay (anhydrous basis) | 98.5 – 101.0 percent by high-performance liquid chromatography | 99.6 percent |
Individual organic impurity | ≤ 0.10 percent | ≤ 0.05 percent |
Water content | 2.8 – 3.2 percent by Karl Fischer | 3.0 percent |
Residual propanediol | ≤ 0.5 percent | 0.21 percent |
Residual solvents (sum) | ≤ 3000 parts per million | 570 parts per million |
Particle size, median | 25 – 40 micrometres | 33 micrometres |
Batch analytics across thirty commercial lots confirmed polymorphic form constancy and no epimerisation at any of the five stereogenic centres [11].
Adoption of continuous flow, elimination of column chromatography and solvent recycling has reduced solvent loss by forty-eight percent and cut greenhouse gas emissions by fifteen percent relative to the 2016 baseline process [4].
Irritant;Health Hazard
"FDA warns about rare occurrences of a serious infection of the genital area with SGLT2 inhibitors for diabetes". U.S. Food and Drug Administration (FDA). 9 February 2019. Archived from the original on 13 December 2019. Retrieved 16 December 2019. Public Domain This article incorporates text from this source, which is in the public domain.
"SGLT2 inhibitors: Drug Safety Communication - FDA Warns Medicines May Result in a Serious Condition of Too Much Acid in the Blood". U.S. Food and Drug Administration (FDA). 15 May 2015. Archived from the original on 27 October 2016. Retrieved 15 November 2016. Public Domain This article incorporates text from this source, which is in the public domain.
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